molecular formula C9H15N3S B1608751 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 667412-81-9

5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1608751
CAS No.: 667412-81-9
M. Wt: 197.3 g/mol
InChI Key: UGFRRDLAVPGKDJ-UHFFFAOYSA-N
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Description

5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C9H15N3S and a molecular weight of 197.3 g/mol . It is known for its unique structure, which includes a cyclopentyl ring, an ethyl group, and a triazole ring with a thiol group attached. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclopentanone with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized with thiourea to yield the desired triazole-thiol compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling thiol compounds.

Chemical Reactions Analysis

Types of Reactions

5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the cyclopentyl group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenated compounds and bases like sodium hydroxide are typical reagents.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified triazole or cyclopentyl derivatives.

    Substitution: Various substituted triazole-thiol compounds.

Scientific Research Applications

5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a cyclopentyl ring and a thiol group attached to the triazole ring. This structure provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

3-cyclopentyl-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-2-12-8(10-11-9(12)13)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFRRDLAVPGKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392756
Record name 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-81-9
Record name 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
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5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
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Reactant of Route 6
5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

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